Diethyl 2-thenylidenemalonate
Overview
Description
Diethyl 2-thenylidenemalonate is a useful research compound. Its molecular formula is C12H14O4S and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Molecular Structure
Diethyl 2-thenylidenemalonate and related compounds have been utilized in various chemical synthesis processes. For example, a study by Yang et al. (2009) demonstrated the use of diethyl benzylidenemalonates in cascade Michael-alkylation reactions to synthesize diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates. This process is facilitated using K2CO3 as a promoter and has applications in the facile synthesis of cyclopropane derivatives under mild conditions (Yang, Hua, & Shen, 2009).
2. Crystallography and Structural Analysis
The crystal structure and analysis of compounds related to this compound have been studied to understand their molecular configurations and interactions. For instance, Coughlin et al. (2019) investigated the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, revealing insights into its molecular stacking and intermolecular interactions through Hirshfeld surface analysis (Coughlin, de Bruyn, Kilgour, & Benjamin, 2019).
3. Application in Fungitoxicity
Diethyl malonate derivatives, including those related to this compound, have been evaluated for their potential as fungicides. Sidhu, Sharma, and Rai (2009) explored the synthesis of diethyl 2-benzylidenemalonate derivatives and their fungitoxic effects against various fungal species, highlighting the compound's utility in antifungal applications (Sidhu, Sharma, & Rai, 2009).
4. Pharmaceutical Intermediates
Compounds structurally related to this compound are significant in pharmaceutical synthesis. Xiong et al. (2018) reported on the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid important as an intermediate in small molecule anticancer drugs. This study highlighted a method for synthesizing such intermediates efficiently (Xiong et al., 2018).
5. Corrosion Inhibition
Research has also explored the use of diethyl malonate derivatives in corrosion inhibition. Gupta et al. (2017) studied the synthesis and inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion. Their results highlighted the potential of these compounds in industrial applications, particularly in acidic environments (Gupta et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
diethyl 2-(thiophen-2-ylmethylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXLQPLVCNKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184407 | |
Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30313-06-5 | |
Record name | 1,3-Diethyl 2-(2-thienylmethylene)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30313-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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